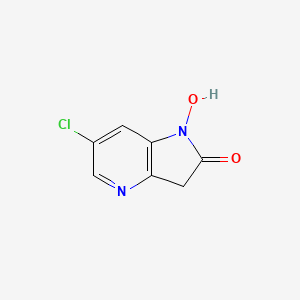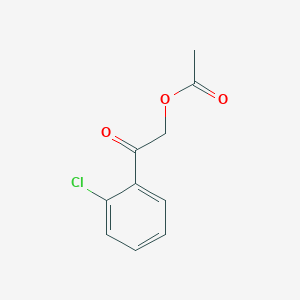
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine: is a synthetic organic compound characterized by the presence of a cyclobutylamine core with a trifluoroethoxy substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine typically involves the following steps:
Cyclobutylamine Formation: The cyclobutylamine core can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Trifluoroethoxy Substitution: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of cyclobutylamine with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : Its potential biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, or metabolic pathways.
Medicine: : The compound may be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: : It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Cyclobutylamine: Lacks the trifluoroethoxy group, making it less lipophilic.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the cyclobutylamine core.
Fluorinated Amines: Compounds with similar fluorinated substituents but different core structures.
Uniqueness
- The combination of a cyclobutylamine core with a trifluoroethoxy group is unique, potentially offering distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C6H10F3NO |
|---|---|
分子量 |
169.14 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2 |
InChIキー |
RSVHNGCPXVHYMP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
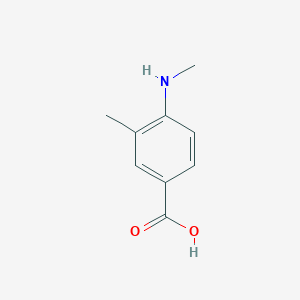
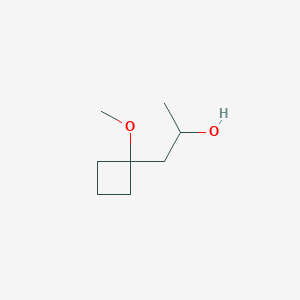
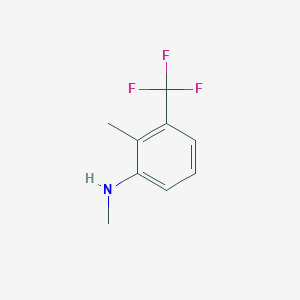
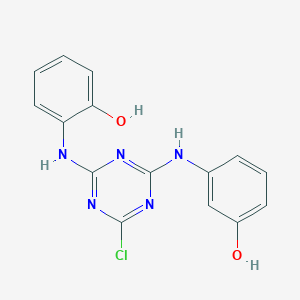
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)

![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
![6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B12276707.png)
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
